3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide
Overview
Description
3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide, also known as PTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the natural amino acid phenylalanine and has been shown to have a range of biological effects. In
Mechanism of Action
The exact mechanism of action of 3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide is not fully understood, but it is believed to act on a variety of biological pathways. 3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide has been shown to modulate the activity of enzymes involved in the synthesis of neurotransmitters such as dopamine and serotonin, which may explain its neuroprotective effects. In cancer cells, 3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways.
Biochemical and Physiological Effects:
3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide has been shown to have a range of biochemical and physiological effects. In animal studies, 3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide has been shown to improve cognitive function and memory, reduce inflammation, and decrease oxidative stress. In cancer cells, 3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide has been shown to inhibit cell proliferation and induce apoptosis. These effects suggest that 3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide may have potential therapeutic applications in a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide in lab experiments is its well-established synthesis method, which allows for easy and reproducible production of the compound. 3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are many potential future directions for research involving 3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide. One area of interest is the development of 3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide-based drugs for the treatment of neurodegenerative diseases and cancer. Another area of interest is the exploration of the molecular mechanisms underlying 3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide's biological effects, which could lead to the development of new therapeutic targets. Additionally, 3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide could be used as a tool for studying the role of neurotransmitters in the brain and for investigating the effects of oxidative stress and inflammation on cellular processes. Overall, the potential applications of 3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide in scientific research are vast and warrant further investigation.
Scientific Research Applications
3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent. In drug discovery, 3-phenyl-N-(tetrahydro-2-furanylmethyl)butanamide has been used as a scaffold for the development of new drugs with improved pharmacological properties.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(13-6-3-2-4-7-13)10-15(17)16-11-14-8-5-9-18-14/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWRRTGGLJRYAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCC1CCCO1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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